4-Bromo-6-fluoropyridin-3-ol
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Overview
Description
“4-Bromo-6-fluoropyridin-3-ol” is a type of organic compound known as a halopyridine, which is a pyridine ring that has one or more halogen atoms attached to it . It’s important to note that the properties of “this compound” can vary based on the position and number of halogen atoms .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “this compound”, often involves the use of strong electron-withdrawing substituents in the aromatic ring . Fluoropyridines are usually less reactive than their chlorinated and brominated analogues, and their selective synthesis remains a challenging problem .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyridine ring with a bromine atom at the 4th position, a fluorine atom at the 6th position, and a hydroxyl group at the 3rd position .Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely be influenced by the presence of the halogen atoms and the hydroxyl group. The halogen atoms are electron-withdrawing, which can affect the reactivity of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by the presence of the halogen atoms and the hydroxyl group. For instance, the compound would likely have a relatively high molecular weight due to the presence of the bromine atom .Scientific Research Applications
Synthesis and Evaluation in Medical Imaging
One potential application of 4-Bromo-6-fluoropyridin-3-ol could be in the synthesis of radiolabeled compounds for medical imaging. For example, studies on the synthesis and tumor uptake of radiolabeled halogenated uracils, such as 5-bromo- and 5-iodo-1-(2-fluoro-2-deoxy-beta-D-ribofuranosyl)uracil, indicate the utility of bromo- and fluoro-substituted compounds in investigating tumor physiology through imaging techniques (J. Mercer et al., 1989). Similarly, the development of no-carrier-added (NCA) N-(2-[18F]fluoroethyl)spiroperidol and N-(3-[18F]fluoropropyl)spiroperidol for PET imaging of dopamine receptors showcases the importance of fluorinated compounds in the design of radiotracers (C. Shiue et al., 1987).
Drug Discovery and Pharmacology
Compounds like this compound may also find applications in drug discovery, especially in the design of molecules with potential therapeutic effects. For instance, the pharmacological characterization of 6-Bromo-3'-nitroflavone, a synthetic flavonoid with high affinity for benzodiazepine receptors, indicates the role that bromo- and fluoro-substituted compounds can play in modulating receptor activity and offering therapeutic benefits (C. Wolfman et al., 1998).
Chemical Synthesis and Material Science
This compound could be an intermediate in the synthesis of complex organic molecules. Research on the synthesis of N-(6-[18F]Fluoropyridin-3-yl)glycine as a potential renal PET agent demonstrates the process of incorporating fluoro-substituted pyridines into compounds of interest for medical applications, highlighting the synthetic utility of such compounds (Hongliang Wang et al., 2019).
Neuroscience and Neuropharmacology
In neuroscience, bromo- and fluoro-substituted compounds are used to study neurotransmitter systems and brain functions. The synthesis and evaluation of fluoropyridyl ether analogues of baclofen as GABAB receptor agonists for PET imaging is an example of how these compounds contribute to our understanding of neurological processes and potential interventions for neurological disorders (R. Naik et al., 2018).
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 4-bromo-6-fluoropyridin-3-ol belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds, suggesting they may interact with various biological targets .
Mode of Action
Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . This property could influence the interaction of this compound with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of compounds for local radiotherapy of cancer and other biologically active compounds, suggesting they may be involved in various biochemical pathways .
Result of Action
As a fluoropyridine, it is known to possess interesting biological properties, but the exact outcomes of its interaction with cellular targets need further investigation .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-bromo-6-fluoropyridin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-3-1-5(7)8-2-4(3)9/h1-2,9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEPCJYIKLTJJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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